molecular formula C28H28O4Ti B8203609 4-Methylphenolate;titanium(4+)

4-Methylphenolate;titanium(4+)

Cat. No.: B8203609
M. Wt: 476.4 g/mol
InChI Key: AUNOEGVNJAATOQ-UHFFFAOYSA-J
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Description

4-Methylphenolate;titanium(4+) is a chemical compound with the molecular formula C28H28O4Ti. It is a titanium complex where the titanium atom is coordinated by four 4-methylphenolate ligands. This compound is known for its stability and unique properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylphenolate;titanium(4+) is typically synthesized by reacting titanium tetrachloride (TiCl4) with 4-methylphenol (p-cresol) in a 1:4 molar ratio. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction can be represented as follows:

TiCl4+4C7H8OTi(C7H7O)4+4HCl\text{TiCl}_4 + 4 \text{C}_7\text{H}_8\text{O} \rightarrow \text{Ti}(\text{C}_7\text{H}_7\text{O})_4 + 4 \text{HCl} TiCl4​+4C7​H8​O→Ti(C7​H7​O)4​+4HCl

Industrial Production Methods: In industrial settings, the synthesis of 4-Methylphenolate;titanium(4+) involves similar reaction conditions but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of solvents and catalysts may be employed to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenolate;titanium(4+) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.

    Reduction: It can be reduced under specific conditions to form lower oxidation state titanium compounds.

    Substitution: The phenolate ligands can be substituted with other ligands, such as alkoxides or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Titanium dioxide (TiO2) and 4-methylphenol.

    Reduction: Lower oxidation state titanium compounds and 4-methylphenol.

    Substitution: New titanium complexes with different ligands.

Scientific Research Applications

4-Methylphenolate;titanium(4+) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methylphenolate;titanium(4+) involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, leading to its cytotoxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes, leading to cell death in cancer cells .

Comparison with Similar Compounds

4-Methylphenolate;titanium(4+) can be compared with other similar compounds, such as:

    Titanium(IV)tetrakis(phenolate): Similar structure but without the methyl group on the phenolate ligands.

    Titanium(IV)tetrakis(2,6-dimethylphenolate): Contains two methyl groups on the phenolate ligands, leading to different steric and electronic properties.

    Titanium(IV)tetrakis(4-tert-butylphenolate): Contains a bulkier tert-butyl group on the phenolate ligands, affecting its reactivity and stability.

Uniqueness: 4-Methylphenolate;titanium(4+) is unique due to the presence of the 4-methylphenolate ligands, which provide specific steric and electronic properties that influence its reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-methylphenolate;titanium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3;/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNOEGVNJAATOQ-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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